D-N-Hydrocinnamoyl-2-phenylglycine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is a chemical compound with the molecular formula C17H16NO3Na and a molecular weight of 305.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt typically involves the amidation of carboxylic acid with D-phenylglycine. One common method includes the use of D-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid as key raw materials . The reaction conditions often involve enzymatic catalytic condensation, which is highly selective and avoids complex reactions and purification problems associated with chemical methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis to ensure high yield and purity. The process typically includes the use of commercially available raw materials and optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
D-Phenylglycine: A related compound used in the synthesis of various pharmaceuticals.
D-4-Hydroxyphenylglycine: Another similar compound with applications in medicine and biochemistry.
Uniqueness
D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance .
Properties
CAS No. |
65277-75-0 |
---|---|
Molecular Formula |
C17H16NNaO3 |
Molecular Weight |
305.30 g/mol |
IUPAC Name |
sodium;2-phenyl-2-(3-phenylpropanoylamino)acetate |
InChI |
InChI=1S/C17H17NO3.Na/c19-15(12-11-13-7-3-1-4-8-13)18-16(17(20)21)14-9-5-2-6-10-14;/h1-10,16H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
IANNTPLPKWWKCH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.